molecular formula C16H15FN2OS B2593620 1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine CAS No. 2470435-42-6

1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine

Cat. No.: B2593620
CAS No.: 2470435-42-6
M. Wt: 302.37
InChI Key: ZZYNCXLXSHBDAR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoroaniline, undergoes a series of reactions to introduce the benzothiazolyl and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
  • **1-(4-Fluorophenyl)-N-(4-methoxyphenyl)methanamine

Uniqueness

Compared to similar compounds, 1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its benzothiazolyl moiety, in particular, is a key differentiator that influences its reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-20-13-6-7-14-15(8-13)21-16(19-14)10-18-9-11-2-4-12(17)5-3-11/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYNCXLXSHBDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CNCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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